3-Bromo-5-(tert-butyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butyl)isoxazole is a chemical compound with the CAS Number: 1780726-89-7 and the Linear Formula: C7H10BrNO . It is a liquid in physical form .
Synthesis Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Scientific Research Applications
Synthesis and Biological Activities
3-Bromo-5-(tert-butyl)isoxazole and its derivatives have been explored in various synthetic and biological studies. For instance, the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives demonstrates their potential in antitubercular and antimicrobial activities (Popat et al., 2004).
Novel Synthetic Routes
Advancements in synthetic methods involving this compound are evident. A novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcases the versatility of this compound in chemical synthesis (Bobko et al., 2012).
Application in Drug Development
This compound derivatives are also instrumental in drug development, as evidenced by their involvement in the synthesis of compounds with potential therapeutic applications. For example, compounds containing tert-butyl and bromo groups have shown activity against Mycobacterium tuberculosis (Vinšová et al., 2004).
Molecular Structure and Analysis
The molecular structures of derivatives of this compound have been a subject of interest. Studies involving X-ray diffraction, NMR, and other spectroscopic techniques contribute to understanding the structural and electronic properties of these compounds (Castillo et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to inhibit FLT3, a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .
Biochemical Pathways
Isoxazole derivatives have been shown to affect various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Pharmacokinetics
The physical form of the compound is a liquid , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Some isoxazole derivatives have shown potent growth inhibition properties against various human cancer cell lines .
Action Environment
The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies .
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCFUHDHADNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.